2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid
Description
BenchChem offers high-quality 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14(2)16-9-11-17(12-10-16)20(26)13-19(23(28)29)21-15(3)24-25(22(21)27)18-7-5-4-6-8-18/h4-12,14,19,21H,13H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMCUXQCMJSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(CC(=O)C2=CC=C(C=C2)C(C)C)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid is a pyrazolone derivative that has garnered attention for its potential biological activities. Pyrazolone compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 392.4 g/mol. Its structure features a pyrazolone ring, which is significant in mediating its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, in vitro assays using various cancer cell lines have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against A549 lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 25 | Apoptosis induction |
| Compound B | HeLa | 30 | Cell cycle arrest |
| 2-(3-Methyl...) | A549 | TBD | TBD |
Note: TBD indicates that further studies are needed to determine specific values.
Anti-inflammatory Effects
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of pyrazolone derivatives against various bacterial strains. While specific data on the compound is limited, related compounds have shown activity against Gram-positive bacteria.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various pyrazolone derivatives, revealing that modifications at specific positions on the pyrazolone ring can enhance biological activity. For instance, substituents at the 3 and 5 positions significantly impacted anticancer efficacy.
Case Study: Synthesis and Testing
In a recent experiment, researchers synthesized a series of pyrazolone derivatives, including our compound of interest. They tested these compounds against several cancer cell lines using MTT assays to evaluate cell viability post-treatment. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
